

In-Depth Technical Guide: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

(1R,4R)-Ethyl 4-

Compound Name: (hydroxymethyl)cyclohexanecarbo
xylate

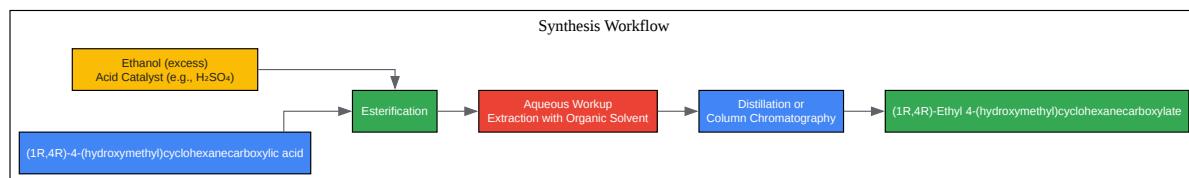
Cat. No.: B185708

[Get Quote](#)

CAS Number: 104802-52-0

This technical guide provides a comprehensive overview of **(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate**, a chiral building block with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties


(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, also known as trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, is a diester derivative of cyclohexane.^{[1][2]} Its chemical structure and key properties are summarized below.

Property	Value	Reference
CAS Number	104802-52-0	[1]
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1][2]
Molecular Weight	186.25 g/mol	[1]
Appearance	Colorless Liquid	[2]
Purity	≥97%	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate** is not readily available in public literature, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the esterification of the corresponding carboxylic acid, (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid, with ethanol in the presence of an acid catalyst.

A plausible synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate**.

General Experimental Procedure (Hypothetical):

- To a solution of (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid in excess ethanol, a catalytic amount of concentrated sulfuric acid is added.
- The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
- The residue is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

- The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to yield pure **(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate**.

Spectroscopic Data

Detailed spectral data with peak assignments for this specific compound are not widely published. However, based on its structure, the following characteristic peaks can be anticipated:

¹H NMR:

- Signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).
- Multiplets for the cyclohexane ring protons.
- A signal for the -CH₂- protons of the hydroxymethyl group.
- A broad singlet for the hydroxyl proton.

¹³C NMR:

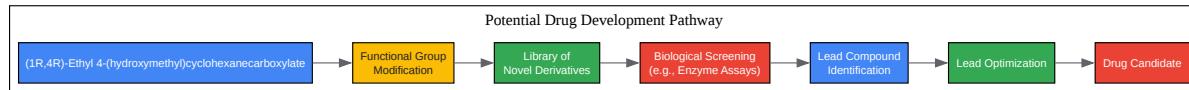
- A signal for the carbonyl carbon of the ester.
- Signals for the two carbons of the ethyl group.
- Signals for the carbons of the cyclohexane ring.
- A signal for the carbon of the hydroxymethyl group.

IR Spectroscopy:

- A strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735 cm⁻¹).

- A broad absorption band corresponding to the O-H stretching of the hydroxyl group (typically around 3400 cm^{-1}).
- C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Mass Spectrometry:


- The molecular ion peak (M^+) corresponding to the molecular weight of 186.25.
- Fragmentation patterns characteristic of an ethyl ester and a cyclohexyl alcohol.

Applications in Drug Development

While specific drugs containing the **(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate** moiety are not prominently documented, cyclohexanecarboxylic acid derivatives are a recognized class of compounds in medicinal chemistry.^[3] These scaffolds are utilized in the design of various therapeutic agents due to their conformational properties, which can influence binding to biological targets.

The presence of both an ester and a hydroxyl group in **(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate** provides two key functional handles for further chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, the hydroxyl group can be further functionalized to introduce different pharmacophores, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations.

The cyclohexane ring itself can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement, which is crucial for molecular recognition and binding to protein targets.

[Click to download full resolution via product page](#)

Caption: General workflow for utilizing the core scaffold in drug discovery.

Given the lack of specific information on signaling pathways directly modulated by this compound, researchers would typically employ it in the synthesis of a library of derivatives. These derivatives would then be screened against a panel of biological targets (e.g., enzymes, receptors) to identify potential lead compounds for further development. The trans-stereochemistry of the substituents on the cyclohexane ring would play a critical role in determining the biological activity of the resulting molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185708#cas-number-for-1r-4r-ethyl-4-hydroxymethyl-cyclohexanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com